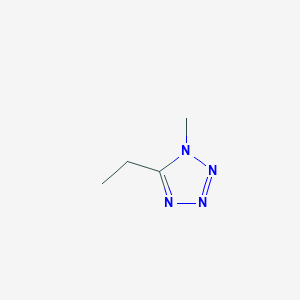

5-Ethyl-1-methyl-1h-tetrazole

Description

Contextual Significance of Tetrazole Heterocycles in Modern Chemical Science

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, a structure that imparts a unique set of properties. nih.govwikipedia.org This nitrogen-rich, planar, and electron-rich structure makes tetrazole derivatives valuable in a multitude of scientific fields, including medicinal chemistry, materials science, and agriculture. nih.govsioc-journal.cnresearchgate.net

In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. bohrium.comhilarispublisher.comacs.org This is due to their similar pKa values and the fact that they are deprotonated at physiological pH. wikipedia.orgbohrium.com This substitution can enhance a drug's metabolic stability, lipophilicity, and bioavailability, potentially leading to improved pharmacokinetic profiles and reduced side effects. hilarispublisher.com Consequently, tetrazole moieties are found in a number of FDA-approved drugs. researchgate.net Their applications are extensive, with research demonstrating their potential as antihypertensive, anti-allergic, antibiotic, anticonvulsant, anti-inflammatory, analgesic, and anticancer agents. nih.govbohrium.comresearchgate.net

Beyond pharmaceuticals, tetrazoles are significant in materials science. Their high nitrogen content contributes to their use as components in energetic materials, such as explosives and rocket propellants, where they can produce non-toxic reaction products like water and nitrogen gas. wikipedia.orgcolab.ws They are also utilized in photography and as ligands in coordination chemistry for creating novel materials with specific catalytic or electronic properties. researchgate.net

Evolution of Research on 5-Alkyl-1H-tetrazoles and N-Substituted Tetrazoles

The study of tetrazole compounds began in the late 19th century, but it was not until the mid-20th century that research into these derivatives began to accelerate, driven by their emerging applications. nih.gov Early synthetic methods often involved the [3+2] cycloaddition of nitriles with azides, a fundamental reaction that remains a cornerstone of tetrazole synthesis. researchgate.netbohrium.com

Research into 5-alkyl-1H-tetrazoles has focused on understanding how the alkyl substituent at the 5-position influences the compound's properties. Studies have explored the synthesis and reactivity of these compounds, as well as their potential applications. For instance, research has shown that the introduction of a heteroatom (like nitrogen, oxygen, or sulfur) into the side chain of 5-alkyl-1H-tetrazoles can significantly alter the charge on the tetrazole nucleus, thereby affecting its nucleophilicity and catalytic activity. acs.orgnih.gov

The development of N-substituted tetrazoles, where a substituent is attached to one of the nitrogen atoms of the tetrazole ring, has further expanded the chemical space and potential applications of this class of compounds. The position of the substituent on the nitrogen atom (N-1 or N-2) can lead to different isomers with distinct properties. nih.gov Research in this area has focused on developing selective alkylation and arylation methods to control the substitution pattern. organic-chemistry.org The thermal decomposition of N-substituted tetrazoles has also been a subject of investigation, with studies showing that decomposition often starts with the elimination of a nitrogen molecule from the tetrazole ring. researchgate.net

Scope and Research Imperatives Pertaining to 5-Ethyl-1-methyl-1H-tetrazole Systems

Within the broader context of tetrazole research, this compound (CAS Number 90329-50-3) represents a specific system with its own set of research imperatives. epa.gov The presence of an ethyl group at the 5-position and a methyl group at the 1-position of the tetrazole ring defines its unique chemical identity and potential applications.

Current research on systems like this compound is driven by several key imperatives:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and its derivatives is a primary focus. This includes optimizing existing methods and exploring novel synthetic strategies. derpharmachemica.comsemanticscholar.org Detailed characterization using techniques such as NMR spectroscopy and mass spectrometry is crucial for confirming the structure and purity of these compounds. derpharmachemica.com

Exploration of Chemical Properties: A thorough understanding of the physicochemical properties of this compound is essential for its application. This includes its solubility, stability, and reactivity.

Investigation of Biological Activity: Given the broad biological activities of tetrazoles, a key research imperative is to investigate the potential pharmacological properties of this compound. This involves screening for various biological activities and understanding its mechanism of action.

Materials Science Applications: The nitrogen-rich nature of the tetrazole ring suggests potential applications in energetic materials. Research in this area would focus on the thermal properties and decomposition pathways of this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H8N4 |

| Molecular Weight | 112.1331 g/mol |

| CAS Number | 90329-50-3 |

| IUPAC Name | 1-ethyl-5-methyl-1H-tetrazole |

Data sourced from NIST Chemistry WebBook. nist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQDGGJZMWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300651 | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90329-50-3 | |

| Record name | 90329-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 5 Ethyl 1 Methyl 1h Tetrazole and Its Functionalized Analogues

Established Strategies for 5-Substituted Tetrazole Core Formation

The construction of the 5-substituted tetrazole ring is a pivotal step in the synthesis of 5-Ethyl-1-methyl-1H-tetrazole. The most prevalent and versatile method for this transformation is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source.

[3+2] Cycloaddition Reactions (Nitriles with Azide Sources)

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net This reaction involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile). In the context of synthesizing the precursor for this compound, this involves the reaction of propionitrile (B127096) with an azide source, typically sodium azide. organic-chemistry.orgscielo.br

The general reaction can be represented as:

R-C≡N + N₃⁻ → 5-R-CN₄H

For the synthesis of 5-ethyl-1H-tetrazole, the reaction is:

CH₃CH₂-C≡N (Propionitrile) + NaN₃ (Sodium Azide) → 5-Ethyl-1H-tetrazole

This cycloaddition can be performed under various conditions, often requiring a catalyst to proceed efficiently and under milder conditions. A range of catalysts and reaction media have been explored to optimize the synthesis of 5-substituted tetrazoles. scielo.brsoran.edu.iq

Various catalytic systems have been developed to facilitate the [3+2] cycloaddition reaction, enhancing reaction rates and yields. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Commonly employed catalysts include:

Lewis Acids: Zinc salts, such as ZnBr₂ and ZnCl₂, are effective catalysts for this transformation. organic-chemistry.org They are thought to coordinate to the nitrogen atom of the nitrile, thereby increasing its electrophilicity.

Copper Salts: Copper(I) and Copper(II) salts, like CuI and CuSO₄·5H₂O, have also been utilized as catalysts. scielo.br Copper catalysts are often advantageous due to their low cost and toxicity.

Solid Acid Catalysts: Heterogeneous catalysts such as silica (B1680970) sulfuric acid have been shown to efficiently promote the synthesis of 5-substituted 1H-tetrazoles. nih.gov The use of solid catalysts simplifies product purification as the catalyst can be easily removed by filtration.

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst | Substrate Scope | Reaction Conditions | Advantages |

|---|---|---|---|

| Zinc Salts (e.g., ZnBr₂) | Broad (aliphatic and aromatic nitriles) | Water or organic solvents, elevated temperatures | Good yields, readily available |

| Copper Salts (e.g., CuSO₄·5H₂O) | Broad (aliphatic and aromatic nitriles) | DMSO, elevated temperatures | Low cost, environmentally friendly |

| Silica Sulfuric Acid | Broad (aliphatic and aromatic nitriles) | DMF, reflux | High yields, easy catalyst removal |

Influence of Reaction Medium and Energy Input

The choice of solvent and energy source significantly impacts the efficiency of tetrazole synthesis. Traditional methods often involve prolonged heating in high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). scielo.brresearchgate.net However, modern techniques have focused on more sustainable and efficient approaches.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. researchgate.netlew.ro In the context of tetrazole synthesis, microwave-assisted conditions can dramatically reduce reaction times from hours to minutes and often lead to improved yields. researchgate.netshd-pub.org.rs The rapid and uniform heating provided by microwaves can enhance the rate of the cycloaddition reaction. This method is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of volatile organic solvents. lew.ro

Table 2: Effect of Microwave Irradiation on the Synthesis of 5-Substituted 1H-Tetrazoles

| Method | Reaction Time | Yield | Solvents |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to good | DMF, DMSO |

| Microwave Irradiation | Minutes | Good to excellent | DMF, Water, or solvent-free |

Other Condensation Reactions for Tetrazole Ring Formation

While the [3+2] cycloaddition of nitriles and azides is the most common route, other condensation reactions can also be employed for the formation of the tetrazole ring. For instance, the reaction of amidines with nitrous acid or the cyclization of imidoyl azides can also yield tetrazole derivatives. However, for the synthesis of simple 5-alkyl tetrazoles like 5-ethyl-1H-tetrazole, the nitrile-azide cycloaddition remains the most direct and efficient method.

Regioselective Alkylation for 1,5-Disubstituted Tetrazoles

Once the 5-ethyl-1H-tetrazole core is synthesized, the next crucial step is the introduction of the methyl group onto one of the nitrogen atoms of the tetrazole ring. 5-Substituted 1H-tetrazoles exist as a mixture of two tautomers, the 1H and 2H forms. Alkylation of this tautomeric mixture can potentially lead to two isomeric products: 1,5-disubstituted and 2,5-disubstituted tetrazoles. Therefore, achieving regioselectivity in the alkylation step is paramount for the synthesis of the desired this compound.

N-Alkylation and N-Methylation Strategies on Tetrazole Nuclei

The N-alkylation of 5-substituted tetrazoles is typically carried out by treating the tetrazole with an alkylating agent in the presence of a base. mdpi.comresearchgate.net For the synthesis of this compound, 5-ethyl-1H-tetrazole would be reacted with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The regioselectivity of the alkylation (i.e., whether the methyl group attaches to the N-1 or N-2 position) is influenced by several factors, including:

The nature of the substituent at the 5-position: The electronic and steric properties of the ethyl group can influence the nucleophilicity of the different nitrogen atoms in the ring.

The alkylating agent: The reactivity and steric bulk of the methylating agent can play a role in determining the site of alkylation.

The reaction conditions: The choice of solvent and base can significantly impact the ratio of the two isomeric products. nih.gov

For instance, the use of a non-polar solvent and a sterically hindered base might favor alkylation at the less sterically hindered N-2 position, while polar solvents and smaller bases could lead to a different isomeric ratio. rsc.org An environmentally friendly approach for N-methylation involves the use of dimethyl carbonate (DMC) as a green methylating reagent. researchgate.net

To obtain a pure sample of this compound, careful optimization of the reaction conditions is necessary, followed by chromatographic separation of the resulting isomers.

Table 3: Common Methylating Agents and Bases for Tetrazole Alkylation

| Methylating Agent | Base | Typical Solvent |

|---|---|---|

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone, DMF |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Water, Dichloromethane |

| Dimethyl carbonate (DMC) | 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (B52724) |

Functionalization at the C-5 Position of the Tetrazole Ring

Functionalization at the C-5 position of the tetrazole ring is a key strategy for diversifying the chemical space of tetrazole-containing molecules. This position is amenable to various chemical transformations, allowing for the introduction of a wide array of substituents.

One of the most common methods for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source. scielo.brresearchgate.netnih.gov This reaction is versatile, and a variety of aryl and alkyl nitriles can undergo this cycloaddition to produce tetrazoles in good to excellent yields under mild conditions. scielo.br The use of catalysts such as copper sulfate pentahydrate can facilitate this transformation, making it an attractive and environmentally friendly method. scielo.br

Another approach involves the diazotization of amidrazones, which are prepared from imidates and hydrazine (B178648). This method proceeds through the formation of an imidoyl azide intermediate before cyclizing to the 5-substituted 1H-tetrazole. thieme-connect.com Additionally, 5-substituted 1H-tetrazoles can be synthesized from aldoximes and diphenyl phosphorazidate, a method that avoids the use of toxic metals and explosive azide sources. organic-chemistry.org

The introduction of an amino group at the C-5 position can be achieved through the alkaline decomposition of the tetrazole ring, followed by heterocyclization of the resulting N-arylcyanamides with in situ generated ammonium (B1175870) azide. researchgate.net This method provides an efficient route to 1-aryl-5-aminotetrazoles.

Multi-step Synthesis from Precursors (e.g., Nitroanilines to 5-methyl-1H-tetrazol-1-yl substituted benzenamines)

Multi-step synthetic sequences are often employed to construct complex tetrazole-containing molecules. A notable example is the synthesis of 5-methyl-1H-tetrazol-1-yl substituted benzenamines starting from nitroanilines. wisdomlib.org This process involves a series of transformations, highlighting the robustness of the tetrazole ring to various reaction conditions.

The synthesis begins with the acylation of a nitroaniline, for instance, the reaction of 4-nitroaniline (B120555) with acetic anhydride (B1165640) to form nitroacetanilide. wisdomlib.org This secondary amide then serves as a precursor for the tetrazole ring formation. The transformation of the amide into the corresponding 1,5-disubstituted tetrazole is achieved using a catalyst like titanium tetrachloride in the presence of sodium azide. wisdomlib.org The final step involves the selective reduction of the nitro group to an amine. This reduction can be accomplished using reagents such as sodium borohydride (B1222165) in the presence of nickel acetate, which effectively reduces the nitro group without affecting the tetrazole ring, leading to the desired 5-methyl-1H-tetrazol-1-yl substituted benzenamines in high yields. wisdomlib.org

Palladium-Catalyzed Cross-Coupling for Diaryl Tetrazoles

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.com These reactions are particularly useful for the synthesis of diaryl tetrazoles, which are challenging to prepare using traditional methods.

The Suzuki-Miyaura coupling, for example, can be employed to couple a tetrazole-containing aryl halide with an aryl boronic acid. semanticscholar.org This reaction, catalyzed by a palladium complex, allows for the formation of a direct bond between two aromatic rings, one of which bears the tetrazole moiety. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. semanticscholar.org

While direct palladium-catalyzed C-N cross-coupling to form the tetrazole ring itself is less common, palladium catalysis is instrumental in functionalizing tetrazole precursors. For instance, a palladium-catalyzed three-component coupling reaction of malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl (B98337) azide can produce 2-allyltetrazoles. nih.gov The allyl group can then be removed in a subsequent two-step procedure involving ruthenium-catalyzed isomerization and ozonolysis. nih.gov

Derivatization and Scaffold Construction Utilizing this compound Precursors

This compound and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures. The tetrazole ring can be incorporated into various scaffolds, and its substituents can be further modified to generate a diverse range of compounds.

Synthesis of Thioether-Containing Tetrazole Derivatives (e.g., Ethyl 5-(1-Methyl-1H-tetrazol-5-ylthio) Systems)

Thioether-containing tetrazole derivatives are an important class of compounds with potential applications in medicinal chemistry. The synthesis of these compounds often involves the reaction of a tetrazole-thiol with an appropriate electrophile. For instance, 1-methyl-1H-tetrazole-5-thiol can be prepared and subsequently reacted to form various thioether derivatives. google.com

A specific example is the synthesis of (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. mdpi.com This compound is prepared through a nucleophilic ring-opening reaction of a bicyclic vinyl aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol in water, demonstrating an environmentally friendly approach. mdpi.com

The synthesis of azole-containing thioethers can also be achieved by reacting the corresponding tosylate derivative with a sulfide (B99878) source. nih.gov For example, 1-(2-hydroxyethyl)-3,5-dimethylpyrazole tosylate reacts with sodium sulfide to yield the corresponding thioether. nih.gov These thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for structural diversification. nih.gov

Synthesis of Tetrazole-Containing Heterocyclic Systems (e.g., Pyrazoles, Piperidines, Pyrroles)

The tetrazole moiety can be integrated into various other heterocyclic systems, leading to hybrid molecules with potentially enhanced biological activities. The synthesis of these complex structures can be achieved through several strategies.

Pyrazoles: A number of synthetic routes have been developed to connect tetrazole and pyrazole (B372694) rings. mdpi.com One method involves the conversion of a pyrazole carbonitrile to a tetrazole via reaction with sodium azide. mdpi.com Alternatively, a tetrazole can be linked to a pyrazole through a phenyl junction by first forming a tetrazole from an aminoacetophenone, followed by condensation with a benzaldehyde (B42025) and subsequent reaction with hydrazine to form the pyrazole ring. mdpi.com

Piperidines: Tetrazole-containing piperidine (B6355638) scaffolds have been synthesized through multi-step sequences. nih.gov For example, a 5-benzhydryl-1H-tetrazole can be alkylated with 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane, followed by a substitution reaction with a piperidine derivative to yield the final 1,5-disubstituted tetrazole containing a piperidine ring. nih.gov

Pyrroles: The synthesis of pyrrole-based tetrazole derivatives has been explored, particularly in the context of bioisosteric replacement of carboxylic acids. nih.gov These compounds can be prepared to study the effects of varying the linker between the pyrrole (B145914) and tetrazole rings on biological activity. nih.gov

Intrinsic Reactivity and Mechanistic Investigations of 5 Ethyl 1 Methyl 1h Tetrazole Systems

Photochemical and Thermal Decomposition Pathways

The decomposition of tetrazole derivatives, including 5-ethyl-1-methyl-1H-tetrazole, can be initiated by photochemical or thermal means, leading to a variety of products through different mechanistic pathways. The nature of the substituents on the tetrazole ring significantly influences the outcome of these reactions. researchgate.net

UV irradiation of tetrazole derivatives often leads to the extrusion of molecular nitrogen (N₂) as a primary photochemical process. conicet.gov.arresearchgate.net For instance, studies on analogous 1,5-disubstituted tetrazoles have shown that UV light can induce cleavage of the tetrazole ring. researchgate.net

In the case of 5-ethoxy-1-phenyl-1H-tetrazole, a structurally related compound, UV irradiation (λ > 235 nm) in a matrix-isolated environment resulted in unimolecular decomposition. acs.org The primary products identified were ethylcyanate and phenylazide. acs.org The phenylazide can further react to form 1-aza-1,2,4,6-cycloheptatetraene as the final product. acs.org A minor photoproduct, 3-ethoxy-1-phenyl-1H-diazirene, was also observed, which results from the direct extrusion of molecular nitrogen from the tetrazole ring. acs.org

Similarly, the photolysis of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione in acetonitrile (B52724) at 254 and 300 nm results in the expulsion of dinitrogen and sulfur, forming carbodiimides as the sole photoproducts. nih.gov Trapping experiments provided strong evidence for the formation of a 1,3-biradical intermediate following the loss of dinitrogen. nih.gov

The photodecomposition of tetrazoles can proceed through various pathways, and the resulting products depend on the substituents and reaction conditions. researchgate.net For example, the photolysis of 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one in acetonitrile led to the formation of 1,2-dimethyldiaziridinone. researchgate.net

Table 1: Photoproducts from UV-Induced Decomposition of Related Tetrazoles

| Tetrazole Derivative | Irradiation Conditions | Primary Photoproducts | Reference |

| 5-Ethoxy-1-phenyl-1H-tetrazole | λ > 235 nm, Matrix Isolation | Ethylcyanate, Phenylazide, 3-Ethoxy-1-phenyl-1H-diazirene | acs.org |

| 1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thione | 254 nm and 300 nm, Acetonitrile | Carbodiimides | nih.gov |

| 1,4-Dimethyl-1,4-dihydro-5H-tetrazol-5-one | Acetonitrile | 1,2-Dimethyldiaziridinone | researchgate.net |

The study of the effects of ionizing radiation, such as γ-rays, on tetrazoles reveals the generation of radical species and subsequent decomposition. Early studies on the γ-radiolysis of unsubstituted tetrazole showed that irradiation produced a large volume of gaseous products, with nitrogen gas being the predominant component. colab.ws At lower irradiation doses, the formation of radical species was confirmed by electron paramagnetic resonance (EPR). colab.ws

More recent investigations into the radiolysis of 5-aminotetrazole (B145819) in aqueous solutions using high-energy electron pulses have shown that both the neutral and anionic forms of the compound eliminate molecular nitrogen upon reaction with hydrated electrons. colab.ws The thymidine (B127349) radical cation, which can be generated by ionizing radiation, is a key intermediate in DNA damage. conicet.gov.ar Independent generation of this radical cation has allowed for detailed studies of its reactivity, revealing that it can be trapped by water or undergo deprotonation. conicet.gov.ar

The generation of radical cations from N3-methylated thymidine analogues leads to a higher yield of products from water trapping compared to deprotonation products. conicet.gov.ar The presence of radical scavengers, such as thiols, can influence the product distribution, suggesting the formation of diffusible radical cations. conicet.gov.ar

Chemical Transformation Reactions

Tetrazoles generally exhibit notable stability towards various chemical reagents, including oxidizing and reducing agents. researchgate.net However, they can undergo reactions under specific conditions. For example, 1-methyl-1H-tetrazole-5-carboxylic acid ethyl ester can react with strong oxidizing agents to form oxidized products and can be reduced by reducing agents to yield different derivatives. The thiolate group of sodium 1-methyl-1H-tetrazole-5-thiolate can be oxidized to form disulfides or sulfonates.

The oxidation of 5-substituted tetrazoles with agents like Oxone® can lead to the formation of N-hydroxy tetrazoles. mdpi.com The regioselectivity of this reaction is influenced by the electronic nature of the substituent at the 5-position. mdpi.com

The hydrolytic stability of tetrazole derivatives can vary depending on the substituents and the pH of the medium. 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is noted for its high hydrolytic stability. The acidity constants of various tetrazole compounds have been determined in different aqueous-organic solvent mixtures, showing that the pKa values generally increase with the increasing content of the organic solvent. researchgate.net This behavior is attributed to the stabilization of the conjugate base through hydrogen-bonding interactions with solvent molecules and the basicity of the solvent. researchgate.net The tetrazole ring itself is acidic, and its pKa is influenced by the substituents. acs.orgnih.gov

Tetrazole derivatives can participate in cycloaddition reactions. For instance, (1H-tetrazol-5-yl)-allenes have been shown to react with aziridines under microwave irradiation in formal [3+2] cycloaddition reactions to selectively form tetrasubstituted pyrroles. acs.org The reaction proceeds through a C-N bond cleavage of the aziridine (B145994). acs.org The nature of the substituents on both the allene (B1206475) and the aziridine can influence the reaction's outcome, sometimes leading to the formation of 4-methylenepyrrolidines via a 1,3-dipolar cycloaddition pathway. acs.org

Nucleophilic Ring-Opening Reactions

The intrinsic reactivity of the tetrazole ring system, characterized by its high nitrogen content and aromaticity, generally imparts a degree of stability. However, under specific conditions, the ring of 1,5-disubstituted tetrazoles, such as this compound, can be susceptible to cleavage by nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the substituents on the tetrazole ring, the attacking nucleophile, and the reaction conditions.

Mechanistic investigations into the nucleophilic ring-opening of 1,5-disubstituted tetrazoles are not extensively documented for simple alkyl-substituted derivatives like this compound. However, studies on analogous systems with different substitution patterns provide insight into potential reaction pathways. The thermal decomposition of 1,5-disubstituted tetrazoles is proposed to proceed via a ring-opening mechanism to form an azidoazomethine intermediate colab.ws. While this is a thermally initiated process, it highlights the inherent potential for ring cleavage.

In reactions involving strong nucleophiles, direct attack on the tetrazole ring can lead to its opening. For instance, studies on other substituted tetrazoles have shown that nucleophiles like hydrazine (B178648) can induce ring cleavage, which is then followed by a recyclization to form different heterocyclic systems northeastern.eduresearchgate.net. In these cases, the tetrazole acts as a synthon for a more complex molecular architecture.

The presence of an activating group at the 5-position of the tetrazole ring significantly facilitates nucleophilic attack. For example, 1-alkyl-5-sulfonyltetrazoles have been shown to react with primary or secondary amine anions, resulting in nucleophilic substitution at the 5-position acs.org. While this is a substitution reaction rather than a ring-opening, it demonstrates the electrophilic nature of the C5 carbon, which could be a potential site for nucleophilic attack leading to ring cleavage under different conditions.

Similarly, the reaction of 5-methylthio-1-(4-nitrophenyl)tetrazole with O-nucleophiles like hydroxide (B78521) and alkoxide ions results in the formation of 1-(4-nitrophenyl)tetrazol-5(4H)-one and 5-alkoxy-1-(4-nitrophenyl)tetrazoles, respectively researchgate.net. This again points towards the susceptibility of the C5 position to nucleophilic attack, which, depending on the stability of the resulting intermediates, could potentially lead to a ring-opening cascade.

For a simple 1,5-dialkyltetrazole like this compound, it is anticipated that harsh reaction conditions or highly reactive nucleophiles would be necessary to effect a ring-opening reaction, given the absence of any strong electron-withdrawing groups to activate the ring.

The following table summarizes nucleophilic reactions on some 1,5-disubstituted tetrazole systems that could be considered analogous for understanding the potential reactivity of this compound.

| Tetrazole Substrate | Nucleophile | Reaction Conditions | Products | Reaction Type | Reference |

| Alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates | Aliphatic amines | Solvent-free, heat | 2-Amino-thieno[2,3-d]pyrimidin-4(3H)-ones | Ring cleavage and recyclization | researchgate.net |

| 1-Alkyl-5-sulfonyltetrazoles | Primary or secondary amine anions | - | 1-Alkyl-5-((di)alkylamino)tetrazoles | Nucleophilic substitution | acs.org |

| 5-Methylthio-1-(4-nitrophenyl)tetrazole | Hydroxide (HO-), Alkoxide (AlkO-) | - | 1-(4-nitrophenyl)tetrazol-5(4H)-one, 5-Alkoxy-1-(4-nitrophenyl)tetrazoles | Nucleophilic substitution | researchgate.net |

| 2-(1H-tetrazol-1-yl)-thiophene derivatives | Hydrazine | Acetic acid | 2,3-Diaminothieno[2,3-d]pyrimidin-4(3H)-one system | Ring cleavage and recyclization | researchgate.net |

Advanced Computational and Spectroscopic Characterization of 5 Ethyl 1 Methyl 1h Tetrazole Architectures

Quantum Mechanical Modeling

Quantum mechanical modeling serves as a powerful tool for elucidating the fundamental electronic and structural properties of heterocyclic systems, including 5-Ethyl-1-methyl-1H-tetrazole. These computational approaches provide insights that are complementary to experimental data, allowing for a detailed understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the structural and electronic properties of tetrazole derivatives due to its favorable balance of accuracy and computational efficiency. imist.mauc.pt For this compound, DFT calculations, commonly employing functionals such as B3LYP combined with Pople-style basis sets like 6-311++G(d,p), are used to determine its ground-state optimized geometry. iosrjournals.org These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a planar tetrazole ring, a characteristic feature of aromatic heterocyclic systems. The ethyl and methyl substituents are positioned at the C5 and N1 atoms of the ring, respectively. The delocalization of π-electrons within the tetrazole ring contributes to its stability. Representative geometric parameters derived from DFT calculations on analogous structures are presented below.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.34 Å |

| Bond Length | N2-N3 | 1.30 Å |

| Bond Length | N3-N4 | 1.35 Å |

| Bond Length | N4-C5 | 1.32 Å |

| Bond Length | C5-N1 | 1.36 Å |

| Bond Length | C5-C(ethyl) | 1.51 Å |

| Bond Length | N1-C(methyl) | 1.47 Å |

| Bond Angle | C5-N1-N2 | 108.5° |

| Bond Angle | N1-N2-N3 | 109.0° |

| Bond Angle | N4-C5-N1 | 105.0° |

Note: The values presented are illustrative and based on typical DFT results for substituted tetrazoles.

For a more rigorous and accurate description of molecular properties, ab initio quantum chemical calculations are employed. These methods, which are based on first principles without empirical parameterization, are crucial for studying systems where electron correlation effects are significant. High-level ab initio methods have been successfully applied to study the molecular structure and thermodynamic parameters of related tetrazole compounds, such as 5-vinyl-1H-tetrazole. mdpi.com

For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for energies and geometries. While computationally more demanding than DFT, these calculations are invaluable for validating DFT results and for investigating reaction mechanisms or excited states where DFT may be less reliable. These calculations confirm the planarity of the tetrazole ring and provide highly accurate electronic energy values, which are essential for determining the relative stability of different conformers. mdpi.com

Conformational Landscape Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group attached to the C5 position of the tetrazole ring. Understanding this conformational landscape is critical for characterizing the molecule's structure and reactivity.

The rotation around the single bond connecting the ethyl group to the tetrazole ring (C5-C6) gives rise to different conformers. The potential energy surface (PES) for this rotation can be mapped by systematically varying the relevant dihedral angle and calculating the energy at each point using quantum mechanical methods. This type of PES scan has been effectively used to analyze the conformational preferences of substituted tetrazoles. mdpi.com

The analysis typically reveals distinct energy minima corresponding to staggered conformations, where steric hindrance between the terminal methyl group of the ethyl substituent and the tetrazole ring is minimized. Conversely, energy maxima correspond to eclipsed conformations. The energy difference between these points defines the rotational energy barrier.

Table 2: Calculated Rotational Energy Profile for the Ethyl Group

| Conformer | Dihedral Angle (N4-C5-C6-C7) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| Staggered | 60°, 180°, 300° | 0.0 | Energy Minimum |

| Eclipsed | 0°, 120°, 240° | ~3.5 - 4.5 | Transition State (Energy Maximum) |

Note: Values are representative for ethyl group rotation adjacent to a five-membered ring.

The key dihedral angle governing the conformation of the ethyl group is defined by the atoms N4-C5-C6-C7 (where C6 and C7 are the carbons of the ethyl group). A scan of this angle from 0° to 360° maps out the potential energy surface for the rotation. mdpi.com The lowest energy conformers are found at dihedral angles corresponding to the staggered positions, which represent the most probable orientations of the ethyl group at equilibrium. These stereochemical considerations are important as the orientation of the substituent can influence intermolecular interactions in condensed phases and binding affinity in biological systems.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to predict the chemical behavior of this compound. mdpi.comresearchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other descriptors such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity can be derived from the FMO energies. researchgate.net

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.95 |

| LUMO Energy | ELUMO | -1.90 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.05 |

| Ionization Potential (IP) | -EHOMO | 7.95 |

| Electron Affinity (EA) | -ELUMO | 1.90 |

| Chemical Hardness (η) | (IP - EA) / 2 | 3.025 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.925 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.00 |

Note: These values are derived from DFT calculations and are illustrative of a stable heterocyclic compound.

The calculated HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The distribution of the HOMO is typically across the tetrazole ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO is also localized on the ring system, suggesting it is the site for nucleophilic attack.

HOMO-LUMO Orbital Energies and their Correlation with Molecular Hardness and Reactivity

The electronic characteristics of this compound, particularly its reactivity and kinetic stability, are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter in quantum chemistry. A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more polarizable and reactive.

In tetrazole derivatives, the HOMO is typically localized on the nitrogen-rich ring, reflecting its electron-donating capability, while the LUMO is also distributed across the ring system, indicating its capacity to accept electrons. For 1,5-disubstituted tetrazoles, theoretical studies on similar structures have shown that these energy gaps are substantial, suggesting a high degree of stability. researchgate.netresearchgate.net The energy of the HOMO is directly related to the ionization potential, whereas the LUMO energy corresponds to the electron affinity.

From these orbital energies, key global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap results in greater hardness, signifying higher stability. mdpi.com

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, this parameter describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness; indicates higher reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile. |

Charge Distributions and Bond Critical Point Analyses (e.g., Atoms in Molecules - AIM, Natural Bond Orbital - NBO, Wiberg Bond Indices)

The distribution of electron density in this compound is highly influenced by the four electronegative nitrogen atoms within the aromatic ring. Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) provide deep insights into this distribution, revealing atomic charges, bond characteristics, and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis localizes the electron density into atomic and bonding orbitals. For 1,5-disubstituted tetrazoles, NBO calculations typically show a significant accumulation of negative charge on the ring nitrogen atoms, particularly N3 and N4, while the ring carbon (C5) and the nitrogen atom at the N1 position are comparatively less negative or even slightly positive. The substituent groups (ethyl and methyl) will carry a partial positive charge on their carbon atoms, with the charge becoming more positive closer to the electron-withdrawing tetrazole ring.

Wiberg Bond Indices (WBI): WBI values derived from NBO analysis quantify the bond order. Within the tetrazole ring, the bond indices indicate a delocalized π-electron system characteristic of aromatic rings. The C5–N1 and C5–N4 bonds will have significant double bond character, as will the N2–N3 bond.

Atoms in Molecules (AIM) Analysis: AIM theory analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to define atomic basins and characterize chemical bonds. At the bond critical point (BCP) between two atoms, the value of ρ indicates the bond strength, while the sign of ∇²ρ distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions. For the covalent bonds within the this compound molecule, BCPs would confirm the shared-shell nature of the C-C, C-H, C-N, and N-N bonds. AIM analysis is also particularly useful for identifying weaker intramolecular interactions, such as hydrogen bonds, that may influence the molecule's conformation. researchgate.net

| Atom/Group | Expected NBO Charge | Bond | Expected Wiberg Bond Index | AIM Bond Character |

|---|---|---|---|---|

| N1 (Methyl-substituted) | Slightly Negative | N1-C5 | > 1 (Partial Double Bond) | Covalent (Shared-shell) |

| N2 | Negative | N1-N2 | ~ 1 (Single Bond) | Covalent (Shared-shell) |

| N3 | Highly Negative | N2-N3 | > 1 (Partial Double Bond) | Covalent (Shared-shell) |

| N4 | Highly Negative | N3-N4 | ~ 1 (Single Bond) | Covalent (Shared-shell) |

| C5 (Ethyl-substituted) | Slightly Positive | N4-C5 | > 1 (Partial Double Bond) | Covalent (Shared-shell) |

| N-CH3 Group | Positive on C, Negative on N | N1-CH3 | ~ 1 (Single Bond) | Covalent (Shared-shell) |

| C-CH2CH3 Group | Positive on C atoms | C5-CH2 | ~ 1 (Single Bond) | Covalent (Shared-shell) |

Tautomeric Equilibria and Ionization Processes

1H- and 2H-Tautomeric Forms and their Relative Thermodynamic Stabilities

For 5-substituted tetrazoles that are unsubstituted on the ring nitrogens, a prototropic tautomeric equilibrium exists between the 1H- and 2H-forms. The position of this equilibrium is influenced by the nature of the C5-substituent, the solvent, and the physical state (gas, liquid, or solid). materialsciencejournal.org Computational and experimental studies have generally found that in the gas phase, the 2H-tautomer is thermodynamically more stable. rsc.orgrsc.org In contrast, in solution, the more polar 1H-tautomer often becomes the predominant species, especially in polar solvents. rsc.org

However, in the case of this compound, the presence of the methyl group at the N1 position precludes this type of tautomerism. The structure is fixed as the 1-methyl isomer. The corresponding 2-methyl isomer, 5-Ethyl-2-methyl-2H-tetrazole, is a distinct constitutional isomer. When alkylating a 5-substituted tetrazole anion, a mixture of the 1- and 2-alkylated isomers is typically formed. The ratio of these isomers depends on reaction conditions and the substituent at C5. For many 5-alkyltetrazoles, the alkylation reaction yields a mixture where the 2-alkylated isomer is the major product, suggesting it may be the thermodynamically favored isomer in some contexts. rsc.org

Cationic and Anionic Forms and Protonation Energies

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them potential sites for protonation (Brønsted-Lowry bases). In 1,5-disubstituted tetrazoles, computational studies and chemical intuition suggest that the N4 atom is the most basic and therefore the most likely site of protonation. Its lone pair is generally more accessible and it carries a higher negative charge compared to N2 and N3, whose basicity is reduced by their proximity to the other nitrogen atoms and the N1-substituent. Protonation at N1 is sterically and electronically disfavored. The resulting cationic form is a tetrazolium ion.

Anionic forms of this compound are not readily formed. Unlike its N-unsubstituted counterpart, 5-ethyl-1H-tetrazole, the target molecule lacks an acidic N-H proton. Deprotonation would require removal of a proton from one of the alkyl substituents, which would necessitate a very strong base and is not a common process under typical conditions.

Correlation with Experimental pKa Values

The concept of pKa is directly linked to ionization processes. For the parent N-unsubstituted 5-ethyl-1H-tetrazole, the N-H proton is acidic. 5-Substituted-1H-tetrazoles are well-known to be bioisosteres of carboxylic acids, and their pKa values are often in a similar range. rsc.org For example, the experimental pKa of the closely related 5-methyltetrazole in water is approximately 5.4-5.5, which is comparable to that of acetic acid (pKa ≈ 4.76). growingscience.comresearchgate.net

For this compound, the acidic N-H proton is absent. Therefore, the molecule itself is not an acid but a weak base. The relevant pKa value is that of its conjugate acid (the N4-protonated tetrazolium cation). This pKa value quantifies the equilibrium between the protonated cation and the neutral molecule. While an experimental value for this specific compound is not documented, it is expected to be low, likely in the range of 2-3, reflecting the weak basicity of the tetrazole ring.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of alkyl protons:

A singlet for the N-methyl (N-CH₃) protons, typically appearing in the range of δ 3.8–4.2 ppm.

A quartet for the methylene (–CH₂–) protons of the ethyl group, resulting from coupling to the adjacent methyl protons, expected around δ 2.8–3.1 ppm.

A triplet for the methyl (–CH₃) protons of the ethyl group, due to coupling with the methylene protons, expected further upfield around δ 1.2–1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four signals:

The C5 carbon of the tetrazole ring, which is quaternary and deshielded, appearing around δ 150–160 ppm. rsc.org

The N-methyl carbon (N-CH₃), expected in the range of δ 30–35 ppm.

The methylene carbon (–CH₂–) of the ethyl group, around δ 20–25 ppm.

The terminal methyl carbon (–CH₃) of the ethyl group, appearing at the highest field, around δ 10–15 ppm. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

C-H stretching vibrations from the ethyl and methyl groups, typically observed in the 2850–3000 cm⁻¹ region. rsc.orgrsc.org

Characteristic tetrazole ring stretching and bending vibrations, which appear in the fingerprint region between 1000 cm⁻¹ and 1500 cm⁻¹. Specific bands for C=N and N=N stretching are also expected in the 1400-1600 cm⁻¹ range. rsc.orggrowingscience.com

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (112.13 g/mol ). The fragmentation pattern would likely involve the loss of stable neutral molecules such as nitrogen (N₂) or acetonitrile (B52724) (CH₃CN), as well as cleavage of the ethyl and methyl groups.

Table of Mentioned Compounds

| Compound Name | Synonym / Type |

|---|---|

| This compound | Target Compound |

| 5-Ethyl-2-methyl-2H-tetrazole | Isomer of Target Compound |

| 5-ethyl-1H-tetrazole | N-unsubstituted analogue |

| 5-methyltetrazole | Related Compound |

| Ethyl-1-aryl-1H-tetrazole-5-carboxylates | Related Compound Class |

| Acetic acid | Reference Compound |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected vibrational modes would include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would typically appear in the 2850-3000 cm⁻¹ region.

C=N and N=N stretching: The tetrazole ring itself would exhibit a series of complex stretching and bending vibrations. The C=N and N=N stretching modes are often found in the 1400-1650 cm⁻¹ range.

Ring vibrations: The tetrazole ring skeletal vibrations would produce characteristic fingerprint absorptions at lower wavenumbers, typically below 1500 cm⁻¹.

C-N stretching: Vibrations corresponding to the C-N bonds of the ring and the N-methyl group would also be present.

FT-IR analysis provides higher resolution and sensitivity, allowing for a more detailed interpretation of the molecule's vibrational landscape. However, specific peak assignments for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N, 2D-NMR techniques like HSQC, COSY)

NMR spectroscopy is an essential tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals corresponding to the methyl protons of the ethyl group (a triplet), the methylene protons of the ethyl group (a quartet), and the protons of the N-methyl group (a singlet). The exact chemical shifts (δ) would depend on the electronic environment created by the tetrazole ring.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This would include the two carbons of the ethyl group, the carbon of the N-methyl group, and the carbon atom within the tetrazole ring. The chemical shift of the tetrazole ring carbon is typically found in a distinct region of the spectrum.

¹⁴N and ¹⁵N NMR: Nitrogen NMR could provide direct information about the electronic structure of the tetrazole ring. lifesciencesite.comresearchgate.net Due to the four contiguous nitrogen atoms, the chemical shifts would be highly sensitive to the specific isomer and any intermolecular interactions. ¹⁵N NMR, often performed using 2D techniques like ¹H-¹⁵N HMBC, is generally more informative due to narrower linewidths compared to ¹⁴N NMR. lifesciencesite.comresearchgate.net

Without experimental data, a predictive table of chemical shifts cannot be accurately generated.

Mass Spectrometry (MS, High-Resolution MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Molecular Ion Peak: In an MS experiment, this compound would be expected to show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₄H₈N₄). mdpi.com

Fragmentation Pattern: The fragmentation of the tetrazole ring is a key characteristic. Common fragmentation pathways for tetrazoles involve the loss of a molecule of nitrogen (N₂). lifesciencesite.comrsc.org Another characteristic fragmentation is the loss of hydrazoic acid (HN₃) in positive-ion mode. lifesciencesite.comrsc.org The ethyl and methyl substituents would also undergo characteristic fragmentation. Analysis of these fragment ions helps to confirm the structure of the parent molecule.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or van der Waals forces) in the solid state. This data is crucial for understanding the packing of molecules in the crystal lattice. Research on related tetrazole compounds has utilized this method to confirm molecular structures. researchgate.netresearchgate.netmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample. It can identify the crystalline phase and determine the unit cell parameters. This technique is often used for material characterization when single crystals are not available.

No published crystallographic data for this compound was found.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. For a molecule like this compound, which is a standard, stable organic compound, it would not have any unpaired electrons in its ground state and would therefore be "EPR silent."

EPR spectroscopy would only become relevant if the molecule were to be converted into a radical species, for example, through irradiation or chemical reaction leading to the formation of a radical cation or anion. In such a hypothetical case, EPR could provide information about the distribution of the unpaired electron's density within the radical's molecular structure. There is no information in the searched literature to suggest that this compound is studied in a radical form.

Research on the Biological and Medicinal Applications of 5 Ethyl 1 Methyl 1h Tetrazole Derivatives

Tetrazoles as Bioisosteric Replacements in Drug Design

The tetrazole ring is a key structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group. openaccessjournals.compatsnap.com This strategic replacement can enhance a molecule's pharmacological profile, including its metabolic stability and ability to cross biological membranes. openaccessjournals.com

Carboxylic Acid Mimicry and Metabolic Stability Enhancement

The 5-substituted-1H-tetrazole moiety is one of the most utilized bioisosteres for the carboxylic acid functional group in drug design. This is attributed to their similar pKa values and the ability of the tetrazole ring to exist as an anion at physiological pH, thus mimicking the carboxylate anion. This mimicry allows for similar interactions with biological targets. openaccessjournals.comnih.gov

A significant advantage of using a tetrazole in place of a carboxylic acid is the enhancement of metabolic stability. Carboxylic acids are susceptible to various metabolic transformations in the body, which can lead to rapid clearance and reduced bioavailability. The tetrazole ring, being a stable aromatic system, is generally less prone to metabolic degradation, leading to an improved pharmacokinetic profile of the drug candidate. researchgate.net

Impact on Lipophilicity and Absorption

Bioisosteric replacement of a carboxylic acid with a tetrazole ring can also favorably modulate a compound's lipophilicity, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. While both groups are acidic, tetrazoles are generally considered to be more lipophilic than their carboxylic acid counterparts. openaccessjournals.com This increased lipophilicity can lead to improved membrane permeability and, consequently, better oral bioavailability. drugbank.comacs.org However, the relationship is not always straightforward, as other factors can also influence permeability. openaccessjournals.com

Spectrum of Biological Activities

Derivatives of tetrazole have been shown to possess a wide array of biological activities, making them valuable scaffolds in the development of new therapeutic agents.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Properties)

A significant body of research has demonstrated the potential of tetrazole derivatives as effective antimicrobial agents. These compounds have been shown to exhibit activity against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Numerous studies have reported the synthesis of tetrazole derivatives with promising antibacterial properties. For instance, certain 1-substituted tetrazole derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.comresearchgate.netnih.gov The mechanism of action for some of these compounds has been linked to the inhibition of key bacterial enzymes. isfcppharmaspire.com

Antifungal Activity: The antifungal potential of tetrazole derivatives is also well-documented. Various synthesized compounds have shown efficacy against different fungal strains. For example, some novel tetrazole derivatives have been reported to exhibit significant activity against Candida albicans and other pathogenic fungi. mdpi.comnih.gov

Antiviral Activity: The tetrazole scaffold has also been incorporated into molecules with antiviral properties. Research in this area continues to explore the potential of these compounds against a variety of viral targets. openaccessjournals.com

Below is a table summarizing the antimicrobial activity of selected tetrazole derivatives from various studies.

| Compound Type | Target Organism | Activity/Observation |

| 1-Substituted tetrazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Promising antibacterial activity. isfcppharmaspire.comresearchgate.netnih.gov |

| Tetrazole derivatives | Candida albicans | Significant antifungal activity. mdpi.com |

| Tetrazole-based compounds | Various viral targets | Investigated for antiviral properties. openaccessjournals.com |

Anticancer and Antiproliferative Potential

The tetrazole moiety is a common feature in many compounds developed for their anticancer and antiproliferative activities. sdiarticle3.comnih.govnih.govresearchgate.net Researchers have synthesized and evaluated a multitude of tetrazole derivatives against various cancer cell lines, with some showing significant potency. researchgate.net

The antiproliferative effect of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division and signaling pathways. The structural versatility of the tetrazole ring allows for the design of compounds that can target specific proteins or enzymes involved in cancer progression. researchgate.netnih.gov

A key mechanism through which some tetrazole derivatives exert their anticancer effects is by targeting the microtubule network of cells. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, motility, and shape. nih.govresearchgate.net

Tubulin Polymerization Inhibition: Several tetrazole-based compounds have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netnih.gov Tubulin is the protein subunit that assembles to form microtubules. By binding to tubulin, these compounds can prevent its polymerization into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

Microtubule Destabilization: In addition to inhibiting polymerization, some tetrazole derivatives can also actively destabilize existing microtubules. This disruption of microtubule dynamics has a similar outcome, leading to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells. nih.gov

The following table presents data on the anticancer activity and mechanism of action for representative tetrazole derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action |

| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 45 nM | Tubulin polymerization inhibitor, mitotic arrest nih.gov |

| Tetrazole-isoxazoline hybrids | A549, MDA-MB-231 | 1.22 to 3.62 µM | Inhibition of tubulin polymerization, cell cycle arrest at G2/M phase researchgate.net |

| 1-methyl-1H-indole-pyrazoline hybrids | Four human cancer cell lines | 0.21-0.31 µM | Inhibition of tubulin assembly, apoptosis induction nih.gov |

Cell Cycle Modulation and Apoptosis Induction

Derivatives of the 5-Ethyl-1-methyl-1H-tetrazole scaffold have emerged as significant agents in anticancer research due to their ability to modulate the cell cycle and induce apoptosis, or programmed cell death. Research indicates that certain tetrazole-based compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, novel 5-pyridyl-tetrazol-1-yl-indole derivatives have been shown to arrest cells at the G2/M phase of the cell cycle, which is followed by the induction of apoptosis. This mechanism is often linked to the disruption of microtubule dynamics, a critical process for cell division.

The pro-apoptotic activity of these derivatives is a key area of investigation. Studies on various cancer cell lines, including glioblastoma and colon cancer, have demonstrated that tetrazole compounds can trigger apoptosis through multiple pathways. For example, certain 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govarkat-usa.orgnih.govtriazine sulfonamide derivatives initiate apoptosis through both the intrinsic pathway, indicated by a decrease in mitochondrial membrane potential, and the extrinsic pathway, shown by increased caspase-8 activity. The induction of apoptosis has been confirmed through methods such as Annexin V binding assays and acridine orange/ethidium bromide staining. These findings highlight the potential of tetrazole derivatives to selectively eliminate cancer cells by activating their intrinsic suicide programs.

The table below summarizes the observed effects of representative tetrazole derivatives on cell cycle and apoptosis in different cancer cell lines.

| Compound Type | Cell Line | Cell Cycle Effect | Apoptotic Induction |

| 5-pyridyl-tetrazol-1-yl-indole | Glioblastoma (GBM) | G2/M Arrest | Yes |

| Pyrazolo-tetrazolo-triazine Sulfonamide | Colon Cancer (DLD-1, HT-29) | Not specified | Yes (via intrinsic & extrinsic pathways) |

| Tetrahydro- nih.govarkat-usa.orgnih.govtriazolo[3,4-a]isoquinoline | Breast Cancer (MCF7) | G1 Arrest | Yes |

Activity against Multidrug-Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Derivatives of this compound are being investigated for their potential to overcome this resistance. Some of these compounds have demonstrated potent cytotoxicity against cancer cell lines that overexpress P-glycoprotein (P-gp), a well-known efflux pump that actively removes chemotherapeutic agents from the cell, thereby reducing their efficacy.

For example, tetrazolyl analogs of Combretastatin A-4, a natural tubulin-binding molecule, have shown powerful cytotoxic effects against a variety of human cancer cell lines, including those with multidrug resistance. Furthermore, certain tetrazole-based tubulin inhibitors have been specifically designed to not be substrates of efflux pumps, a crucial feature for circumventing MDR. This allows the compounds to accumulate within the cancer cells and exert their therapeutic effect.

In other studies, platinum complexes incorporating tetrazole ligands have exhibited substantially higher activity against cisplatin-resistant cell lines compared to cisplatin-sensitive ones. Molecular docking studies have also been employed to predict the behavior of tetrazole-linked benzochromene derivatives as modulators of P-glycoprotein, suggesting a mechanism for overcoming resistance at the molecular level.

Anti-inflammatory and Analgesic Properties

The tetrazole scaffold is a key component in the development of new anti-inflammatory and analgesic agents. Numerous studies have reported that various derivatives exhibit weak to potent anti-inflammatory and pain-relieving activities. For example, a series of 1,5-diaryl-substituted tetrazoles showed inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.

In preclinical models, the anti-inflammatory effects of tetrazole derivatives have been demonstrated using methods such as carrageenan-induced paw edema. For instance, a novel pyrazole (B372694) derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, was shown to reduce edema and cell migration in this model. The analgesic properties have been evaluated in acetic acid-induced writhing and formalin tests, where these compounds successfully reduced nociceptive responses. The mechanisms underlying these effects are multifaceted, with some derivatives acting through the NO/cGMP pathway and modulation of calcium channels.

The following table presents findings from studies on the anti-inflammatory and analgesic effects of selected tetrazole derivatives.

| Compound Class | Test Model | Observed Activity | Potential Mechanism |

| 1,5-diaryl-substituted tetrazoles | In vitro enzyme assay | COX-1 and COX-2 inhibition | Enzyme Inhibition |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-induced paw edema | Reduced edema and cell migration | Involvement of NO/cGMP pathway and calcium channels |

| Pyrazole-tetrazole derivatives | Acetic acid-induced writhing | Reduced abdominal writhing | Nociception inhibition |

| 5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles | Not specified | Promising analgesic & anti-inflammatory activity | Not specified |

Niacin Receptor Agonistic Activity for Metabolic Disorders

Derivatives of this compound have been identified as potent agonists of the high-affinity niacin receptor, GPR109a (also known as HCA2). This receptor plays a crucial role in regulating lipid metabolism, and its activation can lead to a decrease in free fatty acids in the blood. As such, GPR109a is a significant target for the treatment of metabolic disorders like dyslipidemia.

Researchers have discovered and optimized a series of tricyclic pyrazole tetrazoles that act as partial agonists of the GPR109a receptor. These compounds have proven effective at lowering free fatty acid levels both in vitro and in vivo. The development of such agonists is a promising therapeutic strategy, as niacin (vitamin B3) itself has limitations due to side effects like flushing. The tetrazole derivatives offer the potential for a more targeted therapeutic effect with an improved side-effect profile.

Enzyme Inhibition and Interference with Metal Ion Homeostasis

The tetrazole ring is a versatile pharmacophore capable of interacting with various biological targets, including enzymes and metal ions. Its derivatives have been identified as inhibitors of several key enzymes implicated in disease. For example, certain tetrazole compounds are potent inhibitors of tubulin polymerization, a critical process in cell division, making them effective antimitotic agents. Others have shown inhibitory activity against enzymes like thioredoxin reductase (TrxR), which is often overexpressed in cancer cells and contributes to drug resistance. Molecular docking studies have also revealed that 5-substituted 1H-tetrazole derivatives can bind to the active site of the CSNK2A1 receptor, an enzyme involved in cell growth and proliferation.

Furthermore, the tetrazole moiety is an efficient metal chelator, a property that allows it to interfere with cellular metal ion homeostasis. nih.gov The four nitrogen atoms of the tetrazole ring can coordinate with metal ions, a characteristic that is being explored for therapeutic purposes. lifechemicals.com For instance, the tetrazole portion of an inhibitor has been shown to interact directly with a zinc atom in the active site of a metallo-β-lactamase enzyme, displacing a water molecule and inhibiting the enzyme. nih.gov The formation of stable complexes with metal ions like copper(II), cobalt(II), and nickel(II) can alter the biological activity of molecules and is a strategy used to enhance the efficacy of certain drugs, such as antibiotics. arkat-usa.org This ability to chelate and form coordination complexes makes tetrazole derivatives promising candidates for modulating the activity of metalloenzymes and influencing biological pathways dependent on metal ions. arkat-usa.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Interactions

Design Principles for Optimized Pharmacological Profiles

The pharmacological activity of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications influence biological activity, guiding the design of more potent and selective therapeutic agents. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.

Key design principles for optimizing the pharmacological profiles of these derivatives often involve modifications at the 1 and 5 positions of the tetrazole ring, as well as on any appended ring systems. For instance, in the development of anti-inflammatory agents, the introduction of a methoxy group on a phenyl ring attached to the tetrazole scaffold was found to enhance activity. In the context of anticancer agents targeting tubulin, maintaining a specific cisoid conformation between two aromatic rings attached to the tetrazole was found to be necessary for effective interaction with the colchicine binding site on tubulin.

The interactions between tetrazole derivatives and their biological targets are governed by various non-covalent forces. The nitrogen-rich tetrazole ring can participate in multiple hydrogen bonds, as its nitrogen atoms can act as hydrogen bond acceptors. nih.gov It also engages in π-π stacking interactions with aromatic residues (like phenyl rings) in protein binding sites, often in a parallel-displaced or T-shaped arrangement. nih.gov These interactions are fundamental to the binding affinity and specificity of the drug molecule, and a deep understanding of them through computational and experimental methods is essential for the rational design of new and improved tetrazole-based therapeutics.

Molecular Docking and Receptor Binding Affinity

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a specific protein target. In the case of 5-substituted 1H-tetrazole derivatives, which include structures related to this compound, these computational studies have been instrumental in elucidating potential therapeutic applications.

Research has shown that the tetrazole scaffold can effectively interact with the active sites of various enzymes and receptors. For instance, in a study involving 5-substituted 1H-tetrazole derivatives, molecular docking against the casein kinase 2 alpha 1 (CSNK2A1) receptor revealed that a dimethoxyphenyl derivative exhibited a significant binding energy of -6.8687 kcal/mol. This indicates a strong and favorable interaction with the receptor, suggesting potential inhibitory activity.

Similarly, docking studies on 1,5-disubstituted tetrazoles as potential inhibitors of the Abelson tyrosine-protein kinase (ABL) and its mutated form (T315I) have been conducted. These studies are crucial in the context of cancer research, as ABL kinase inhibitors are used in the treatment of certain types of leukemia. The use of molecular docking allows for the screening of numerous tetrazole derivatives to predict their binding modes and affinities, thereby prioritizing compounds for synthesis and further biological evaluation. The binding energy values obtained from these simulations, such as the -9.2 kcal/mol observed for a thiazole conjugate with a tetrazole moiety, help in understanding the structure-activity relationships within a series of compounds.

The following table summarizes representative findings from molecular docking studies on tetrazole derivatives with various biological targets.

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 5-substituted 1H-tetrazoles | CSNK2A1 | -6.8687 | Not specified |

| 1,5-disubstituted tetrazoles | ABL Kinase | Not specified | Not specified |

| Thiazole-linked heterocycles | Rho6 protein | -9.2 | Gln158, Arg108 |

| Tetrazole Hybrids | DNA Gyrase | -6.68 |

Applications in Materials Science and Energetic Systems Based on 5 Ethyl 1 Methyl 1h Tetrazole Derivatives

Development of Energetic Materials

The inherent chemical properties of the tetrazole ring, characterized by a high nitrogen content and significant ring strain, make its derivatives prime candidates for energetic material formulations. The introduction of an ethyl and a methyl group on the tetrazole core in 5-Ethyl-1-methyl-1H-tetrazole allows for the fine-tuning of its energetic properties and stability.

High Nitrogen Content for Propellants and Explosives Formulations

Tetrazole-based compounds are renowned for their high nitrogen content, a key attribute for energetic materials. A higher nitrogen content often correlates with a higher heat of formation and the production of a large volume of gas upon combustion, which are desirable characteristics for both propellants and explosives. The presence of four nitrogen atoms in the tetrazole ring of this compound contributes to a significant nitrogen percentage in the molecule.